molecular formula C12H9ClO4S B7835436 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid

5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid

Cat. No.: B7835436
M. Wt: 284.72 g/mol
InChI Key: VZUGTPOYNVHFLI-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid is a chemical compound characterized by its unique molecular structure, which includes a furan ring, a sulfinyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid typically involves the following steps:

  • Furan Derivative Synthesis: The starting material is often a furan derivative, which undergoes further functionalization.

  • Sulfinylation Reaction: The furan derivative is treated with a sulfinylating agent, such as chlorosulfonic acid, to introduce the sulfinyl group.

  • Chlorination: The chlorophenyl group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

  • Final Functionalization:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents like halogenating agents (e.g., bromine, iodine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Reduced derivatives, such as alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.

Scientific Research Applications

5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid is unique due to its specific structural features. Similar compounds include:

  • 4-Chlorophenylsulfonyl derivatives: These compounds share the chlorophenyl and sulfonyl groups but differ in the presence of the furan ring.

  • Furan derivatives: Compounds containing the furan ring but lacking the sulfinyl and chlorophenyl groups.

  • Sulfinylmethyl compounds: Compounds with the sulfinylmethyl group but different aromatic rings.

These compounds have distinct properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfinylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGTPOYNVHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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